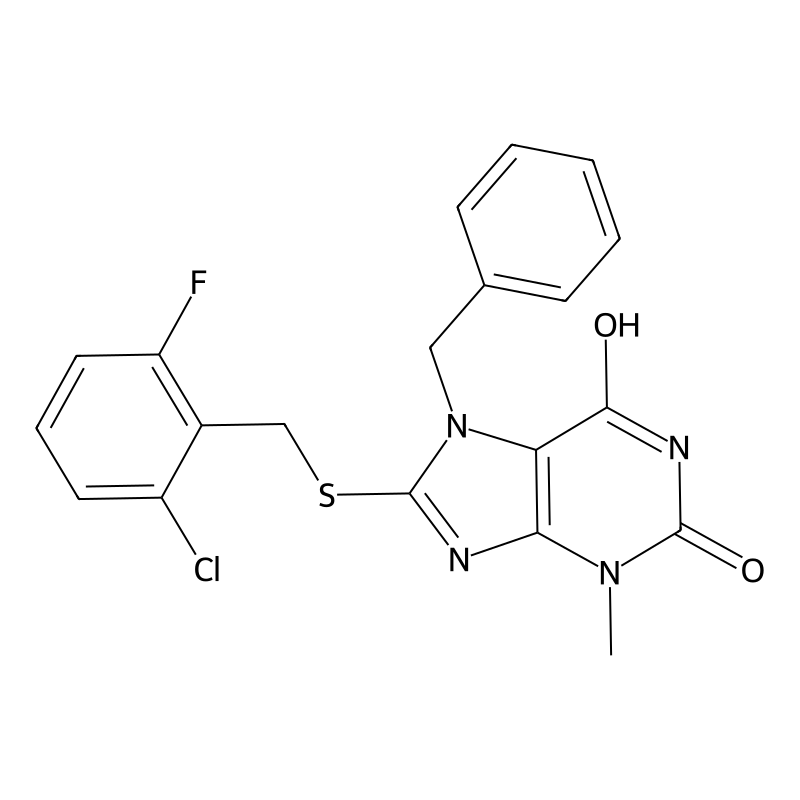7-benzyl-8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
7-benzyl-8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family, characterized by a complex structure that includes a purine ring system modified with various substituents. This compound is notable for its potential biological activities and applications in medicinal chemistry.
The molecular formula of this compound is , and its structure features a benzyl group at the 7-position, a thioether linkage at the 8-position, and a methyl group at the 3-position of the purine ring. The presence of chlorine and fluorine atoms enhances its chemical reactivity and biological profile.
- Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
- Reduction: The chlorobenzyl moiety may be reduced to yield a benzyl group.
- Substitution Reactions: Halogen substitution can occur at the chlorobenzyl position, allowing for further functionalization.
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution processes.
The biological activity of 7-benzyl-8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione has been explored in various studies. Its structure suggests potential interactions with enzymes involved in nucleic acid metabolism or signaling pathways. Specifically, it may act as an inhibitor of certain kinases or phosphodiesterases, which are critical in cellular signaling and regulation.
In vitro studies have indicated that this compound exhibits anti-inflammatory and antiproliferative effects, making it a candidate for further investigation in cancer therapy and other diseases characterized by excessive cell growth or inflammation.
The synthesis of 7-benzyl-8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions:
- Starting Material: Begin with a suitable purine derivative.
- Alkylation: Introduce the benzyl group at the 7-position via an alkylation reaction.
- Thioether Formation: React the intermediate with 2-chloro-6-fluorobenzylthiol under basic conditions to form the thioether linkage at the 8-position.
- Methylation: Methylate the 3-position using a methylating agent such as methyl iodide.
This synthetic route allows for precise control over the functional groups introduced into the purine framework.
Due to its unique structure and biological activity, 7-benzyl-8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione has potential applications in:
- Pharmaceutical Development: As a lead compound for designing new therapeutic agents targeting various diseases.
- Research Tools: For studying enzyme mechanisms and cellular signaling pathways.
Its potential as an anti-cancer agent warrants further exploration in preclinical and clinical studies.
Interaction studies of this compound focus on its binding affinity to various biological targets. Preliminary assays suggest that it may interact with proteins involved in cell cycle regulation and apoptosis. These interactions could be assessed using techniques such as:
- Surface Plasmon Resonance: To measure binding kinetics.
- Fluorescence Resonance Energy Transfer: To study conformational changes upon binding.
Such studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties.
Several compounds share structural similarities with 7-benzyl-8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione. Here are some notable examples:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 7-benzyl-8-(4-fluorobenzyl)thio-3-methylpurine | Similar purine core with different substituents | Potentially different biological activity due to fluorine position |
| 8-(benzothiazolyl)thio derivatives | Thioether linkage but different heterocyclic components | May exhibit distinct pharmacological profiles |
| Xanthine derivatives | Related purine derivatives | Known for their roles in inhibiting phosphodiesterases |
The uniqueness of 7-benzyl-8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific halogen substitutions and thioether functionality, which may enhance its selectivity and efficacy against particular biological targets compared to these similar compounds.








